5-(2,5-Difluorophenyl)-2-methylphenol
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Overview
Description
5-(2,5-Difluorophenyl)-2-methylphenol is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a hydroxyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorobenzene with 2-methylphenol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(2,5-difluorophenyl)-2-methylbenzaldehyde, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5-(2,5-Difluorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenol: Lacks the methyl group, resulting in different chemical properties.
2-Methylphenol: Does not contain fluorine atoms, leading to variations in reactivity and applications.
5-(3,5-Difluorophenyl)-2-methylphenol: Similar structure but with fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness
5-(2,5-Difluorophenyl)-2-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and physical properties. These unique features make it valuable for various applications, particularly in fields requiring specific reactivity and stability.
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDCQTBIURPWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683795 |
Source
|
Record name | 2',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-05-8 |
Source
|
Record name | 2',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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